molecular formula C19H24N2O4 B1194477 Tolamolol CAS No. 38103-61-6

Tolamolol

カタログ番号: B1194477
CAS番号: 38103-61-6
分子量: 344.4 g/mol
InChIキー: SKQDKFOTIPJUSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

トラモロールの合成には、いくつかの重要な手順が関与しています。

工業生産方法

トラモロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための最適化された反応条件が含まれます。 一般的な技術には、溶媒抽出、固相抽出、および高性能液体クロマトグラフィー (HPLC) による精製が含まれます .

化学反応の分析

反応の種類

トラモロールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、アルコール、および置換芳香族化合物があります .

科学研究への応用

トラモロールは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacokinetics of Tolamolol

Pharmacokinetic studies have shown that this compound undergoes a biphasic decline in plasma concentration after administration. Following intravenous injection of 20 mg, the half-lives were determined to be approximately 7 minutes for the initial phase and 2.5 hours for the terminal phase. The clearance rate from the bloodstream ranges between 0.8 to 1.41 min1^{-1} .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Initial Phase Half-Life7 minutes
Terminal Phase Half-Life2.5 hours
Clearance Rate0.8 - 1.41 min1^{-1}
Volume of Distribution220.1 L
Oral Administration Half-Life1.8 hours

Cardiovascular Conditions

This compound is primarily indicated for the management of hypertension and angina pectoris. Its beta-blocking action helps reduce heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease.

Asthma Considerations

A significant concern with beta-adrenergic antagonists is their potential to exacerbate asthma symptoms. A network meta-analysis indicated that while some beta-blockers are associated with increased asthma attacks, tolomolol has shown a relatively lower risk profile in this regard compared to others like propranolol .

Case Study: Propranolol-Induced Urticaria

In a documented case, a patient developed urticaria as a side effect of propranolol treatment. Switching to this compound resulted in successful management without adverse effects, demonstrating its utility as an alternative beta-blocker for patients with sensitivities .

Other Applications

This compound has also been explored as adjunctive therapy in treating gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome, although further research is needed to establish its efficacy in these areas .

Research Findings and Insights

Recent studies have focused on the comparative effectiveness of various beta-blockers, including this compound, in different patient populations. The findings suggest that tolomolol may offer advantages in specific clinical scenarios due to its pharmacokinetic profile and lower incidence of adverse respiratory effects.

Table 2: Comparative Effectiveness of Beta-Blockers

Beta-BlockerRisk of Asthma ExacerbationEfficacy in Hypertension
This compoundLowEffective
PropranololHighEffective
AtenololModerateEffective
BisoprololLowEffective

作用機序

トラモロールは、βアドレナリン受容体、特に心臓のβ1受容体を遮断することで効果を発揮します。これにより、心拍数と心筋の収縮力が低下し、心拍出量と血圧が低下します。 分子標的はβ1アドレナリン受容体であり、関連する経路は主にサイクリックアデノシンモノホスファート (cAMP) の産生阻害に関連しています .

類似化合物の比較

類似化合物

トラモロールの独自性

トラモロールは、p-カルバモイルフェノキシエチル基などの特定の構造的特徴により、心臓選択性と膜への影響の低減に寄与しています .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the p-carbamoyl phenoxy-ethyl group, which contributes to its cardioselectivity and reduced membrane effects .

生物活性

Tolamolol is a selective beta-adrenergic antagonist primarily used in the management of cardiovascular conditions, particularly hypertension and certain types of arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenergic blocker, selectively antagonizing the beta-1 adrenergic receptors primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, which collectively reduce cardiac output and lower blood pressure. The compound also exhibits some degree of beta-2 receptor activity, which can influence peripheral vascular resistance and bronchial tone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

  • Absorption : Following oral administration, this compound is rapidly absorbed with an average volume of distribution of approximately 220.1 L.
  • Half-life : The plasma half-life after intravenous administration is biphasic, with initial and terminal half-lives of 7 minutes and 2.5 hours respectively. After oral dosing, the half-life is approximately 1.8 hours .
  • Clearance : The clearance rate ranges from 0.8 to 1.41 L/min .

Clinical Efficacy

Cardiovascular Effects

This compound has been shown to effectively reduce exercise-induced tachycardia and ST-segment depression in patients with ischemic heart disease. In a study involving healthy subjects, intravenous administration resulted in a significant reduction in maximum exercise heart rate from 32 beats/min at 2 hours post-administration to 19 beats/min at 8 hours .

Asthma Exacerbation Risk

A notable concern with beta-blockers is their potential to exacerbate asthma symptoms. A meta-analysis indicated that non-selective beta-blockers are associated with a higher risk of asthma attacks compared to selective agents like this compound. In particular, oral timolol was found to have a risk ratio (RR) of 3.35 for asthma exacerbations compared to placebo, while selective agents showed lower risks .

Case Studies

Study on Arrhythmias

In a controlled study involving canine models, this compound was administered at doses ranging from 5 to 20 mg/kg. It successfully reversed ouabain-induced ventricular tachycardia in four out of nine experiments, demonstrating its antiarrhythmic properties .

Chronic Obstructive Pulmonary Disease (COPD)

A subgroup analysis evaluating the use of cardioselective beta-blockers like this compound in patients with COPD revealed mixed results regarding exacerbation risks. While some studies indicated potential benefits in patients with comorbid cardiovascular conditions, caution was advised due to the risk of bronchospasm associated with beta-blockade .

Summary of Biological Activities

Activity Effect/Outcome
Beta-adrenergic blockade Reduces heart rate and myocardial contractility
Antiarrhythmic effects Reverses ventricular tachycardia
Asthma exacerbation risk Lower risk compared to non-selective agents
Pharmacokinetics Biphasic elimination; rapid absorption

特性

CAS番号

38103-61-6

分子式

C19H24N2O4

分子量

344.4 g/mol

IUPAC名

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide

InChI

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23)

InChIキー

SKQDKFOTIPJUSV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O

正規SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O

Key on ui other cas no.

38103-61-6

同義語

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide
tolamolol
tolamolol monohydrochloride, (+-)-isomer
tolamolol sulfate, (+-)-isomer
tolamolol, (+-)-isomer
tolamolol, (R)-isomer
tolamolol, (S)-isomer
totamidol
UK 6558-01
UK-6558-01

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。